4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene
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Overview
Description
4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene is an organic compound that belongs to the class of aryloxy phenols This compound is characterized by the presence of a methoxyphenoxy group attached to an ethoxy chain, which is further connected to a dimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene typically involves the reaction of 4-methoxyphenol with ethylene oxide to form 4-(2-hydroxyethoxy)phenol. This intermediate is then reacted with 1,2-dimethylbenzene under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-2-methoxyphenol
- 4-(2-methoxyethyl)phenol
- 2-[2-(4-methoxyphenoxy)ethoxy]naphthalene
Uniqueness
4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene is unique due to its specific structural features, such as the combination of a methoxyphenoxy group with a dimethylbenzene ring. This unique structure imparts specific chemical and physical properties that distinguish it from similar compounds .
Properties
IUPAC Name |
4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-13-4-5-17(12-14(13)2)20-11-10-19-16-8-6-15(18-3)7-9-16/h4-9,12H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJLLWRBDMIMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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